molecular formula C7H6N2O5 B1630291 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 89795-73-3

6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1630291
CAS RN: 89795-73-3
M. Wt: 198.13 g/mol
InChI Key: NUVZYXLETRLZFB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are known to have a wide spectrum of biological activity . They are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, and they react with active methylene nitriles . These derivatives are useful as drug precursors or perspective ligands .


Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords the desired derivatives, which are then used in various applications .


Chemical Reactions Analysis

The chemical reactions involving 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives include their reaction with active methylene nitriles . This reaction is useful in the synthesis of these derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are as follows: It has a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg . Its molecular formula is C7H7NO3 .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Applications : Various carboxylic esters and lactones can be synthesized using 2-methyl-6-nitrobenzoic anhydride with triethylamine and catalytic amounts of 4-(dimethylamino)pyridine. These methods are applicable to the synthesis of complex molecules, demonstrating the utility of nitro-substituted compounds in organic synthesis (Shiina et al., 2002); (Shiina et al., 2004).

  • Material Science and Biochemistry Applications : Nitroxide spin-labeled compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid have shown potential as inducers in peptides and as probes due to their rigidity and stability. Such compounds are useful in material science for their unique properties that can be applied in various experimental setups (Toniolo et al., 1998).

  • Supramolecular Chemistry : The combination of aromatic carboxylic acids with flexible bis(benzimidazole) derivatives leads to the synthesis of co-crystals, which are characterized by their supramolecular structures. Such structures are stabilized by hydrogen bonds and π-π interactions, demonstrating the application of nitro-substituted compounds in the formation of complex molecular architectures (Wu et al., 2020).

Safety and Hazards

The safety and hazards associated with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid inhalation of dust/vapor and contact with skin and eyes .

properties

IUPAC Name

6-methyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-3-5(9(13)14)2-4(7(11)12)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVZYXLETRLZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650109
Record name 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89795-73-3
Record name 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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